Cas no 733023-09-1 (2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide)

2-4-(3-Methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide is a synthetic compound featuring a piperazine core substituted with a 3-methoxyphenyl group and an acetamide moiety linked to a 3-methylphenyl ring. This structure suggests potential utility in pharmacological research, particularly as a ligand for receptor binding studies due to its affinity for serotonin or dopamine receptors. The methoxy and methyl substituents enhance its selectivity and metabolic stability, making it suitable for investigating neurotransmitter pathways. Its well-defined chemical properties and purity ensure reproducibility in experimental applications. The compound is typically employed in academic and industrial settings for neuropharmacological investigations or as a reference standard in analytical chemistry.
2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide structure
733023-09-1 structure
Product name:2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide
CAS No:733023-09-1
MF:C20H25N3O2
MW:339.431404829025
CID:3206227
PubChem ID:8592415

2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1-PIPERAZINEACETAMIDE, 4-(3-METHOXYPHENYL)-N-(3-METHYLPHENYL)-
    • 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide
    • CHEMBL182432
    • AKOS003970600
    • BDBM50153265
    • EN300-26868754
    • 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
    • Z46356700
    • 733023-09-1
    • 2-[4-(3-Methoxy-phenyl)-piperazin-1-yl]-N-m-tolyl-acetamide
    • Inchi: InChI=1S/C20H25N3O2/c1-16-5-3-6-17(13-16)21-20(24)15-22-9-11-23(12-10-22)18-7-4-8-19(14-18)25-2/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24)
    • InChI Key: NPFOWGQVCMDCCC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 339.19467705Da
  • Monoisotopic Mass: 339.19467705Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 44.8Ų

2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26868754-0.1g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
0.1g
$364.0 2025-03-20
Enamine
EN300-26868754-0.5g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
0.5g
$397.0 2025-03-20
Enamine
EN300-26868754-2.5g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
2.5g
$810.0 2025-03-20
Enamine
EN300-26868754-1.0g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
1.0g
$414.0 2025-03-20
Enamine
EN300-26868754-0.05g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
0.05g
$348.0 2025-03-20
Enamine
EN300-26868754-10g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 90%
10g
$1778.0 2023-09-11
Enamine
EN300-26868754-1g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 90%
1g
$414.0 2023-09-11
Enamine
EN300-26868754-5.0g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
5.0g
$1199.0 2025-03-20
Enamine
EN300-26868754-0.25g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 95.0%
0.25g
$381.0 2025-03-20
Enamine
EN300-26868754-5g
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
733023-09-1 90%
5g
$1199.0 2023-09-11

2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide Related Literature

Additional information on 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide

Introduction to 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide (CAS No. 733023-09-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 733023-09-1, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features and potential therapeutic applications. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their role in drug design due to their ability to modulate biological pathways by interacting with various protein targets. The presence of both 3-methoxyphenyl and 3-methylphenyl substituents in its molecular framework introduces specific electronic and steric properties that make it a promising candidate for further investigation.

The chemical structure of 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide consists of a piperazine ring linked to an acetamide moiety, with aromatic rings at the 2 and 4 positions of the piperazine ring. The 3-methoxyphenyl group at the 3-position of one aromatic ring and the 3-methylphenyl group at the 3-position of the other aromatic ring contribute to the compound's overall complexity and may play critical roles in its interactions with biological targets. This arrangement not only influences the compound's solubility, lipophilicity, and metabolic stability but also enhances its potential as a scaffold for drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological and psychiatric disorders. Piperazine derivatives have been extensively studied for their potential as serotonin receptor modulators, particularly in the treatment of depression, anxiety, and schizophrenia. The compound 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide exhibits structural similarities to several known pharmacological agents that have demonstrated efficacy in clinical trials. Its dual substitution pattern with 3-methoxyphenyl and 3-methylphenyl groups suggests that it may possess enhanced binding affinity to specific serotonin receptors, such as 5-HT1A or 5-HT2A, which are key targets in managing mood disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide with high precision. These studies have revealed that the compound can effectively interact with both orthosteric and allosteric sites on serotonin receptors, potentially leading to improved therapeutic outcomes. Furthermore, its structural features may allow for selective modulation of receptor activity, minimizing side effects associated with non-selective agents. This selectivity is particularly important in treating neurological disorders where off-target effects can significantly impact patient well-being.

The pharmacokinetic properties of 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide are also of great interest. The presence of polar functional groups, such as the amide moiety and hydroxyl group in the 3-methoxyphenyl substituent, influences its solubility and permeability across biological membranes. These characteristics are critical for determining bioavailability and ensuring that the compound reaches its target site of action effectively. Preliminary in vitro studies have suggested that this compound exhibits favorable pharmacokinetic profiles, including moderate solubility in aqueous media and reasonable metabolic stability, making it a promising candidate for further preclinical development.

One of the most exciting aspects of studying compounds like 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide is their potential role in addressing unmet medical needs. For instance, there is growing evidence suggesting that dysregulation of serotonin receptor activity contributes to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By modulating these receptors, it may be possible to slow down disease progression or alleviate symptoms associated with these conditions. Additionally, emerging research indicates that piperazine derivatives could have anti-inflammatory properties, making them valuable candidates for treating chronic inflammatory diseases.

The synthesis of 2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide represents another area of significant interest within synthetic organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound for research purposes but also allows for structural modifications aimed at optimizing its pharmacological properties. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled chemists to construct complex molecular architectures with high precision. These methods are essential for producing analogs of this compound that may exhibit improved efficacy or reduced toxicity.

In conclusion,2-4-(3-methoxyphenyl)piperazin-1-yl-N-(3-methylphenyl)acetamide (CAS No. 733023-09-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further investigation into treating neurological disorders, neurodegenerative diseases, and chronic inflammatory conditions. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics that address complex medical challenges.

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